molecular formula C18H19N3O B055813 2-N-Carboxamidonormianserin CAS No. 119200-45-2

2-N-Carboxamidonormianserin

Cat. No. B055813
M. Wt: 293.4 g/mol
InChI Key: KZRDDIMEUPJTAW-UHFFFAOYSA-N
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Description

2-N-Carboxamidonormianserin is a novel analogue of mianserin . It has a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol.

Scientific Research Applications

  • Cytotoxic and DNA-Damaging Properties

    Compounds structurally similar to 2-N-Carboxamidonormianserin, such as acridine-4-carboxamides, have been studied for their ability to inhibit RNA synthesis and form topoisomerase II-mediated DNA lesions, indicating potential applications in antitumor drug development (Pastwa et al., 1998).

  • Inhibitors of Gene Expression

    Certain carboxamide derivatives have been identified as inhibitors of NF-kappaB and AP-1 gene expression, suggesting their use in modulating transcription factors for therapeutic purposes (Palanki et al., 2000).

  • Potential Antitumor Agents

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives have shown significant activity against Lewis lung solid tumors in vivo, suggesting their application as a new class of antitumor agents (Atwell et al., 1987).

  • Binding Affinities with DNA

    Research on peptides like pyridine-2-carboxamide-netropsin has shown specific binding affinities to DNA sequences, indicating potential for drug design targeting specific DNA sites (Wade et al., 1993).

  • LSD-Induced Altered States of Consciousness

    A study on the effects of LSD (which contains a carboxamide group) has shown changes in brain connectivity, attributing these effects to the 5-HT2A receptor. This highlights the potential role of carboxamide-containing compounds in neuroscience research (Preller et al., 2018).

  • Corrosion Inhibition

    Carboxamide derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, showing their potential in material science applications (Erami et al., 2019).

  • Phospholipase D Generating Anandamide

    Research on the generation of anandamide, a biologically active compound, by phospholipase D, indicates the significance of carboxamide compounds in biological processes (Okamoto et al., 2004).

  • Dual Src/Abl Kinase Inhibitor

    The discovery of a dual Src/Abl kinase inhibitor with a carboxamide group suggests applications in cancer therapy (Lombardo et al., 2004).

properties

IUPAC Name

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c19-18(22)20-9-10-21-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(21)12-20/h1-8,17H,9-12H2,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRDDIMEUPJTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)N)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922891
Record name 3,4,10,14b-Tetrahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2(1H)-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-Carboxamidonormianserin

CAS RN

119200-45-2
Record name 2-N-Carboxamidonormianserin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119200452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,10,14b-Tetrahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2(1H)-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IM Leitch, A Rawlow… - Clinical and experimental …, 1992 - Wiley Online Library
… The pharmacological properties have been examined of FCC5 (2-N-carboxamidinonormianserin) and FCCl3 (2-N-carboxamidonormianserin), two novel analogues of mianserin. 2. …
Number of citations: 1 onlinelibrary.wiley.com
WR Jackson, FC Copp, JD Cullen… - Clinical and …, 1992 - Wiley Online Library
Some guanidines, related in structure to mianserin and to 2‐methyl‐1,2,9,13b‐tetrahydro‐3H‐dibenz[c,f]irnadazo[l,5a]azepin‐3‐imine hydrobromide (WAL 801), have been synthesized …
Number of citations: 15 onlinelibrary.wiley.com
IM Leitch - 1993 - Monash University
Number of citations: 0

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